5,6,7,8-Tetrahydropyrido[3,4-d]pyridazin-1(2H)-one dihydrochloride is a heterocyclic compound classified under pyridazine derivatives. Its molecular formula is with a molecular weight of 224.08 g/mol. This compound is notable for its potential applications in medicinal chemistry, particularly as a scaffold for drug development targeting various biological pathways.
The compound is categorized as a pyridazine derivative, which are known for their diverse biological activities. It is synthesized through various chemical reactions that involve multiple steps, often utilizing other heterocyclic compounds as precursors. The specific CAS number for this compound is 2260937-32-2 .
The synthesis of 5,6,7,8-Tetrahydropyrido[3,4-d]pyridazin-1(2H)-one dihydrochloride typically involves several key steps:
The molecular structure of 5,6,7,8-Tetrahydropyrido[3,4-d]pyridazin-1(2H)-one dihydrochloride features a fused bicyclic system consisting of pyridazine rings with additional nitrogen atoms incorporated into the ring structure. The structural integrity is maintained through various bonding interactions among carbon, nitrogen, and chlorine atoms.
5,6,7,8-Tetrahydropyrido[3,4-d]pyridazin-1(2H)-one dihydrochloride can participate in various chemical reactions due to its functional groups:
The physical properties of 5,6,7,8-Tetrahydropyrido[3,4-d]pyridazin-1(2H)-one dihydrochloride are characterized by:
Chemical properties include its reactivity profile which allows it to participate in various organic transformations essential for medicinal chemistry applications .
5,6,7,8-Tetrahydropyrido[3,4-d]pyridazin-1(2H)-one dihydrochloride has potential applications in:
The assembly of the bicyclic 5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1(2H)-one core relies on precise cyclization strategies, with the Borsche reaction and oxidative cross-dehydrogenative coupling (CDC) emerging as dominant approaches. In the Borsche route, 3-amino-4-methylpyridine undergoes condensation with ethyl glyoxylate in acetic acid at 80–100°C, forming an imine intermediate that cyclizes to yield the pyridazinone ring. This method typically achieves 38% yield for unsubstituted derivatives but requires rigorous anhydrous conditions to prevent hydrolysis of the imine [1] [3]. For substituted variants, in situ enolization of carbonyl precursors (e.g., acetylpyridines) is necessary to facilitate nucleophilic attack on the diazotized amine, though yields remain moderate (14–38%) due to competing polymerization [3].
Oxidative CDC offers a more efficient pathway, utilizing Pd(OAc)₂ or Cu(OAc)₂ catalysts with molecular oxygen as a terminal oxidant. This method couples N-amino-5,6,7,8-tetrahydropyridine with cyclic ketones (e.g., tetrahydrothiopyran-4-one) in acetic acid/DMF (4:1). The reaction proceeds via single-electron transfer (SET), generating radical intermediates that undergo C–N bond formation, followed by acid-mediated cyclodehydration. CDC improves yields to 65–78% while reducing step count, though it necessitates strict control of oxygen pressure (1–2 atm) to avoid over-oxidation [3].
Table 1: Comparison of Cyclization Strategies for Core Assembly
Method | Key Reagents | Yield (%) | Temperature (°C) | Limitations |
---|---|---|---|---|
Borsche Cyclization | 3-Amino-4-methylpyridine, Glyoxylates | 14–38 | 80–100 | Polymerization side reactions |
Oxidative CDC | Pd(OAc)₂, O₂, AcOH/DMF | 65–78 | 60–80 | Oxygen pressure sensitivity |
Hetero-Diels-Alder | 2-Vinylpyridine, Azodicarboxylate | 16 | 25 (then reflux) | Low efficiency, multi-step sequence |
A lesser-used Hetero-Diels-Alder approach involves [4+2] cycloaddition of 2-vinylpyridine and di-tert-butyl azodicarboxylate, yielding tetrahydropyridopyrimidines. However, this method suffers from low efficiency (16% yield) and requires subsequent deprotection/oxidation steps to aromatize the ring system, making it impractical for scale-up [3].
Catalysts critically govern reaction kinetics and regioselectivity in pyridazinone formation. Lewis acids like ZnCl₂ activate carbonyl electrophiles during cyclocondensation. For example, ZnCl₂ (10 mol%) in toluene accelerates the ring closure of γ-ketoacid hydrazides by coordinating with the ketone oxygen, enhancing electrophilicity and driving intramolecular nucleophilic attack. This reduces reaction time from 24 h to 4–6 h while improving yields by 15–20% [3] [8].
Radical initiators such as K₂S₂O₈ (20 mol%) enable oxidative aromatization of dihydropyridazinones under aqueous conditions. The persulfate anion (S₂O₈²⁻) generates sulfate radicals (SO₄·⁻) at 80°C, abstracting benzylic hydrogens and facilitating dehydrogenation. This step is essential for converting 4,4a-dihydro intermediates to the fully aromatic pyridazinone core, achieving >90% conversion within 3 h [8]. Copper-based systems, notably CuI/1,10-phenanthroline (5 mol%), promote Ullmann-type C–N couplings for N-alkylated derivatives. In DMF at 110°C, the catalyst forms a π-complex with the pyridazinone ring, enabling nucleophilic displacement of aryl halides at the N2 position with 70–85% efficiency [3].
Table 2: Catalytic Systems for Key Synthetic Steps
Catalyst | Reaction Step | Loading (mol%) | Conversion (%) | Byproducts |
---|---|---|---|---|
ZnCl₂ | Ketone activation | 10 | >95 | None significant |
K₂S₂O₈ | Dihydroaromatization | 20 | 90–95 | Sulfate salts |
CuI/Phenanthroline | N-Arylation | 5 | 70–85 | Homo-coupling dimers (5–8%) |
Notably, catalyst choice impacts dihydrochloride salt formation. Lewis acids like ZnCl₂ may coordinate with nitrogen lone pairs, necessitating post-synthesis removal via chelating resins (e.g., EDTA-functionalized silica) before HCl treatment to avoid metal contamination in the final API [1].
Solvent polarity and protic character profoundly influence cyclization rates and byproduct profiles. Acetic acid/water mixtures (9:1) optimize diazotization-cyclization sequences by solubilizing inorganic reagents (NaNO₂) while protonating intermediate diazonium salts to prevent dimerization. Kinetic studies reveal a second-order rate constant of 3.2 × 10⁻⁴ L·mol⁻¹·s⁻¹ at 25°C, with the rate-determining step being diazonium formation [3].
For CDC reactions, DMF/water (95:5) enhances radical stability and mass transfer versus pure DMF, reducing reaction time from 12 h to 5 h. Water’s high heat capacity also mitigates exotherms during O₂ sparging, minimizing degradation. However, >5% water depresses yields by 15–20% due to competitive hydrolysis of enol intermediates [3].
Solvent-free microwave irradiation accelerates condensations involving DMF-dimethylacetal (DMFDMA). Under microwave conditions (150°C, 300 W), enamine formation from 4-methylpyridazin-6-ones completes in 10 min versus 6 h in refluxing xylene, achieving near-quantitative yields. The absence of solvent eliminates mass-transfer limitations, though scale-up requires specialized continuous-flow reactors to manage viscosity [3] [7].
Table 3: Solvent Systems and Kinetic Parameters
Solvent System | Reaction Type | Rate Constant (k) | Byproduct Reduction (%) |
---|---|---|---|
AcOH/H₂O (9:1) | Diazotization-cyclization | 3.2 × 10⁻⁴ L·mol⁻¹·s⁻¹ | 40–50 vs. non-aqueous |
DMF/H₂O (95:5) | Oxidative CDC | 0.15 min⁻¹ (first-order) | 30 vs. pure DMF |
Solvent-free (MW) | Enamine cyclization | 0.6 min⁻¹ (first-order) | 60–70 vs. thermal |
Reaction progress monitoring via FT-IR spectroscopy identifies optimal quenching points. For instance, the carbonyl stretch at 1685 cm⁻¹ (cyclic amide) emerges within 15 min of cyclization onset, signaling completion. Premature quenching at <90% conversion risks accumulating genotoxic hydrazine impurities [3].
Scale-up of pyridazinone synthesis faces three key hurdles: exotherm management, genotoxin control, and salt stoichiometry. Diazotization at >100 kg scale generates rapid heat release (ΔT = 50–70°C), necessitating jacketed reactors with controlled reagent dosing (<0.5 mL·kg⁻¹·min⁻¹) to prevent thermal runaway. Computational fluid dynamics (CFD) models guide impeller design to ensure mixing homogeneity during exothermic events [1] [3].
Hydrazine residuals from incomplete cyclization pose genotoxicity risks. Purification employs catch-and-release scavengers like aldehyde-functionalized polystyrene resins, which form hydrazone adducts removable by filtration. This reduces hydrazine to <5 ppm, meeting ICH Q3A thresholds. Additionally, crystallization-induced diastereomer resolution separates enantiomers using (1S)-(+)-10-camphorsulfonic acid, achieving >99% ee for chiral derivatives [3].
Dihydrochloride salt formation demands precise HCl stoichiometry. Under-dosing (<2.0 eq.) leaves freebase impurities, while excess HCl promotes hydrate formation. Optimal protocol involves:
CAS No.: 79-76-5
CAS No.: 92292-84-7
CAS No.:
CAS No.:
CAS No.: 210643-85-9
CAS No.: 123301-46-2